
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBP or tert-butyl pyrimidine-2,4,6-trione, is a chemical compound with the molecular formula C14H16N2O3. TBP is a versatile compound that has been extensively used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. It has been suggested that 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act as an inhibitor of enzymes that are involved in the biosynthesis of pyrimidine nucleotides. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit antiviral and antibacterial activities. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable and has a long shelf life, making it a useful reagent for long-term experiments. However, 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for use in lab experiments. It is toxic and must be handled with care. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also sensitive to light and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One possible direction is the development of new synthetic methods for 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Another direction is the investigation of the mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Further research is also needed to explore the potential therapeutic applications of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease.
Conclusion
In conclusion, 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a versatile compound that has been extensively used in scientific research for various purposes. It can be synthesized using various methods and has several advantages and limitations for use in lab experiments. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, and there are several future directions for its use in scientific research.
Métodos De Síntesis
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-tert-butylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-tert-butylphenol with malonic acid and acetic anhydride, or the reaction of 4-tert-butylphenol with urea and acetic anhydride.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively used in scientific research for various purposes. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used as a reagent in the synthesis of pyrimidine derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial activities.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)9-4-6-10(7-5-9)16-12(18)8-11(17)15-13(16)19/h4-7H,8H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQORSSDZRQOMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
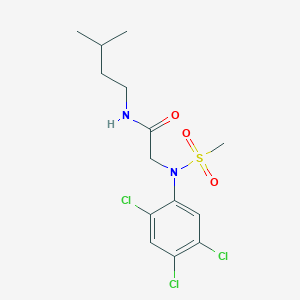
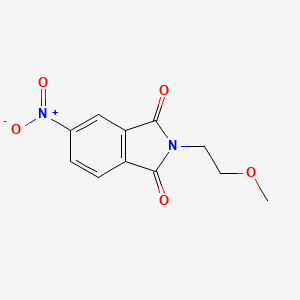
![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)
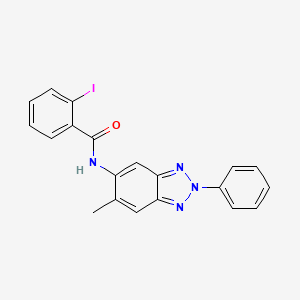
![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)
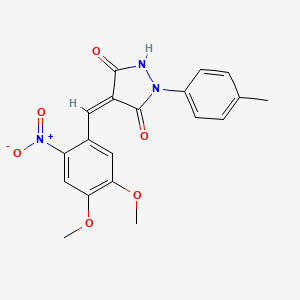
![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)

![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
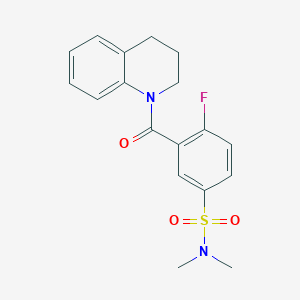
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)